molecular formula C7H9N3O2S2 B3021256 Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate CAS No. 39142-41-1

Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate

Cat. No.: B3021256
CAS No.: 39142-41-1
M. Wt: 231.3 g/mol
InChI Key: SAWXOPRCFFDKPL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, influencing their activity and stability. These interactions can lead to either inhibition or activation of the enzymes, depending on the nature of the binding . The compound’s ability to form stable complexes with proteins makes it a valuable tool in studying protein functions and interactions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function, which are important considerations in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with metabolic enzymes and cofactors, influencing the overall metabolic flux and metabolite levels within the cell . The compound’s interactions with key enzymes can lead to changes in the rates of metabolic reactions, thereby affecting the cellular energy balance and biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical studies, as its presence in specific cellular regions is crucial for its intended function.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

The synthesis of Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate typically involves the reaction of ethyl carbamate with 2-aminothiazole in the presence of carbon disulfide. The reaction conditions often include a solvent such as ethanol and a catalyst like triethylamine. The mixture is usually heated under reflux to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the carbamate group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate can be compared with other thiazole-containing compounds, such as:

These compounds share the thiazole ring structure but differ in their functional groups and specific applications, highlighting the unique properties and potential of this compound.

Properties

IUPAC Name

ethyl N-(1,3-thiazol-2-ylcarbamothioyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S2/c1-2-12-7(11)10-5(13)9-6-8-3-4-14-6/h3-4H,2H2,1H3,(H2,8,9,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWXOPRCFFDKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301235326
Record name Ethyl N-[(2-thiazolylamino)thioxomethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301235326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39142-41-1
Record name Ethyl N-[(2-thiazolylamino)thioxomethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39142-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N-[(2-thiazolylamino)thioxomethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301235326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl (1,3-thiazol-2-ylamino)carbonothioylcarbamate

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